Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate
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Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
A new strategy to obtain pyrazolo[3,4-b]pyridine from the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline has been reported . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Scientific Research Applications
Scaffold for Highly Functionalized Derivatives
Researchers have identified Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate as a versatile scaffold for the synthesis of highly functionalized derivatives. For instance, it serves as a starting point for the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which are precursors to a wide range of functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. This demonstrates its utility in creating complex molecules with potential applications in drug discovery and development (Ruano, Fajardo, & Martín, 2005).
Antimicrobial Activity
This compound-related compounds have been explored for their antimicrobial properties. Synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, followed by evaluation of their antimicrobial activities, indicates the potential of these compounds in combating microbial infections. Such studies suggest the role of this compound derivatives in developing new antimicrobial agents (Bayrak et al., 2009).
Novel Synthesis Approaches
Innovative synthetic approaches using this compound have been reported, showcasing its adaptability in organic synthesis. For example, the compound has been involved in new synthesis methodologies for isothiazoles from primary enamines, highlighting its utility in creating structurally diverse isothiazoles with potential applications across various fields, including medicinal chemistry and materials science (Clarke, Emayan, & Rees, 1998).
Corrosion Inhibition
Research into Schiff’s bases of pyridyl substituted triazoles, which can be derived from this compound, has shown these compounds to be effective corrosion inhibitors for mild steel in hydrochloric acid solution. This application is critical in industrial processes, where corrosion resistance is paramount, demonstrating the chemical’s utility beyond pharmaceutical applications (Ansari, Quraishi, & Singh, 2014).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives are known to have varying pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Thiazole derivatives are known to have a range of effects at the molecular and cellular level, contributing to their diverse biological activities .
Action Environment
Environmental factors can potentially influence the action of thiazole derivatives .
Future Directions
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, the future directions in this field could involve the design of new compounds with different biological profiles .
Properties
IUPAC Name |
methyl 4-amino-3-pyridin-2-yl-1,2-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-15-10(14)9-7(11)8(13-16-9)6-4-2-3-5-12-6/h2-5H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIMXPTYMBHEOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NS1)C2=CC=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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